molecular formula C14H20N2O2 B8735829 n-((4-Benzylmorpholin-2-yl)methyl)acetamide CAS No. 112913-96-9

n-((4-Benzylmorpholin-2-yl)methyl)acetamide

Cat. No. B8735829
M. Wt: 248.32 g/mol
InChI Key: JARCELFZNGRBJT-UHFFFAOYSA-N
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Patent
US05736550

Procedure details

In a solution of 2-(N-acetylaminomethyl)-4-benzylmorpholine (20 g, 80.7 mmol) in ethanol-acetic acid (20/1, 210 ml) was suspended 2.0 g of 10% palladium-carbon and the mixture was stirred at 60° C. under hydrogen stream for 22 hours. The reaction mixture was filtered with Celite, the solvent was distilled off from the filtrate under reduced pressure to give crude 2-(N-acetylaminomethyl)morpholine (15.62 g). Yield=100%. This compound was used for the subsequent reaction without purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
ethanol acetic acid
Quantity
210 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][CH:6]1[O:11][CH2:10][CH2:9][N:8](CC2C=CC=CC=2)[CH2:7]1)(=[O:3])[CH3:2]>C(O)C.C(O)(=O)C.[C].[Pd]>[C:1]([NH:4][CH2:5][CH:6]1[O:11][CH2:10][CH2:9][NH:8][CH2:7]1)(=[O:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)NCC1CN(CCO1)CC1=CC=CC=C1
Step Two
Name
ethanol acetic acid
Quantity
210 mL
Type
solvent
Smiles
C(C)O.C(C)(=O)O
Step Three
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. under hydrogen stream for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered with Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)(=O)NCC1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 15.62 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 122.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.